![molecular formula C30H20Cl2 B14595281 9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene CAS No. 60949-07-7](/img/structure/B14595281.png)
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene is a chemical compound belonging to the family of anthracene derivatives. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the 9 and 10 positions of the anthracene core via ethenyl linkages. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity of the final product. The general procedure includes the use of palladium catalysts, base, and appropriate solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar cross-coupling techniques. The process is optimized for efficiency, cost-effectiveness, and scalability. Industrial production also ensures strict quality control measures to maintain the consistency and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives .
Aplicaciones Científicas De Investigación
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in the study of photophysical properties and their effects on biological systems.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent probe for imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as its use in photodynamic therapy or as a fluorescent probe .
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(4-formylphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene is unique due to the presence of 4-chlorophenyl groups, which impart distinct photophysical properties. These properties make it particularly valuable in applications requiring high thermal stability and blue emission with high quantum yield .
Propiedades
Número CAS |
60949-07-7 |
|---|---|
Fórmula molecular |
C30H20Cl2 |
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
9,10-bis[2-(4-chlorophenyl)ethenyl]anthracene |
InChI |
InChI=1S/C30H20Cl2/c31-23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(32)18-12-22/h1-20H |
Clave InChI |
WVPYAQOFQCJHEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)Cl)C=CC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-bromo-](/img/structure/B14595204.png)


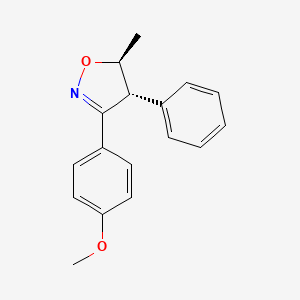

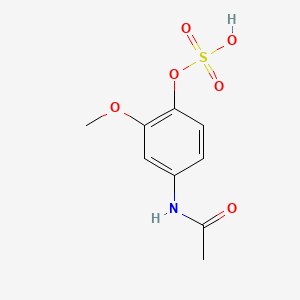
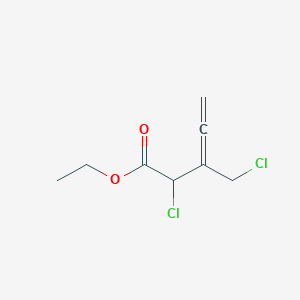

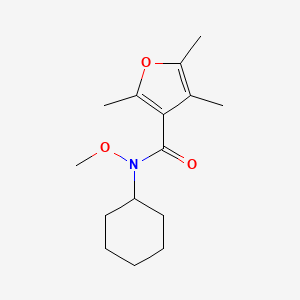
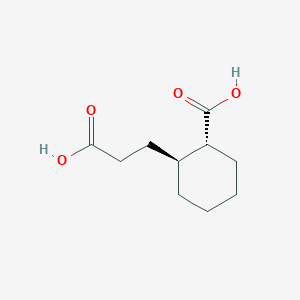
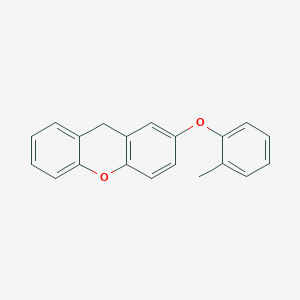
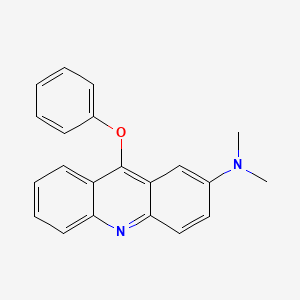

![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
